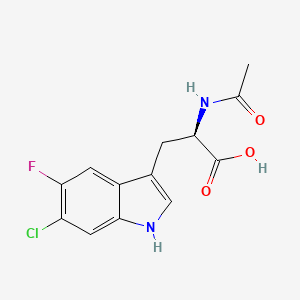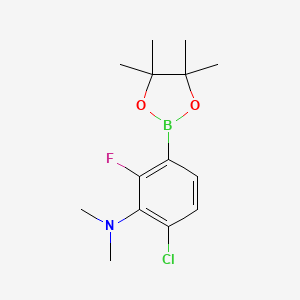
(R)-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is a complex organic compound that features an indole ring substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Halogenation: Introduction of chlorine and fluorine atoms into the indole ring is achieved through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.
Acetamidation: The acetamido group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Formation of the Propanoic Acid Side Chain: This step involves the addition of a propanoic acid moiety through reactions such as alkylation or Michael addition.
Industrial Production Methods
Industrial production of ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the acetamido group or the indole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms (chlorine and fluorine) on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole ring structure is known to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine
In medicine, ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of ®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The chlorine and fluorine atoms may enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
5-fluoroindole: A fluorinated indole derivative used in various chemical applications.
6-chloroindole: A chlorinated indole derivative with potential biological activity.
Uniqueness
®-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid is unique due to the combination of its acetamido group, halogen substitutions, and propanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H12ClFN2O3 |
|---|---|
分子量 |
298.70 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12ClFN2O3/c1-6(18)17-12(13(19)20)2-7-5-16-11-4-9(14)10(15)3-8(7)11/h3-5,12,16H,2H2,1H3,(H,17,18)(H,19,20)/t12-/m1/s1 |
InChIキー |
RDETZPQUOZMZOR-GFCCVEGCSA-N |
異性体SMILES |
CC(=O)N[C@H](CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)







![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)

![Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11833388.png)
![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)


